Methyl 2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetate
Description
Methyl 2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetate is a synthetic organic compound featuring a methyl ester core substituted with a 4-fluorophenyl group and a 4-phenylpiperazine moiety. The fluorophenyl group enhances metabolic stability and lipophilicity, which may influence bioavailability and receptor binding kinetics.
Properties
IUPAC Name |
methyl 2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-24-19(23)18(15-7-9-16(20)10-8-15)22-13-11-21(12-14-22)17-5-3-2-4-6-17/h2-10,18H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZYWIDKLQOFMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)F)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetate typically involves the reaction of 4-fluorobenzaldehyde with piperazine derivatives under specific conditions. The reaction may proceed through a series of steps including condensation, reduction, and esterification.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
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Alkaline Hydrolysis : Reaction with NaOH in aqueous ethanol (reflux, 4–6 h) produces 2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid.
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Acidic Hydrolysis : Treatment with concentrated HCl in THF generates the same carboxylic acid, albeit with slower kinetics.
Key Data :
| Condition | Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|
| 1M NaOH, 80°C | Ethanol/H2O | 4 h | 87 | |
| 6M HCl, 60°C | THF | 8 h | 72 |
Aminolysis and Amide Formation
The ester reacts with amines (e.g., hydrazine, morpholine) to form amides or hydrazides. For instance:
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Hydrazide Synthesis : Reaction with hydrazine hydrate in ethanol (reflux, 27 h) yields 2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetohydrazide .
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Morpholine Derivative : Treatment with morpholine in THF produces N-morpholino-2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, confirmed via FT-IR (C=O stretch at 1655 cm⁻¹) and ¹³C NMR (δ 158.59 ppm) .
Alkylation and Substitution
The piperazine nitrogen participates in alkylation reactions:
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Benzylation : Reaction with benzyl chloride in THF (NaH, reflux, 15 h) introduces a benzyl group at the piperazine nitrogen .
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Chloroacetamide Formation : Interaction with chloroacetyl chloride generates chloroacetamide intermediates, pivotal for synthesizing anticonvulsant agents .
Example Pathway :
textMethyl 2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetate + Benzyl chloride → NaH, THF → 4-Benzyl-2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetate
Yield: 89% (isolated via recrystallization from ethyl acetate) .
Cyclization Reactions
The compound serves as a precursor in heterocyclic synthesis:
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Triazole Formation : Reaction with thiourea derivatives in polyphosphoric acid (PPA, 110–120°C, 8–10 h) yields triazole-fused analogs .
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Quinolinone Synthesis : Thermal cyclization with Meldrum’s acid produces 7-((4-(4-fluorophenyl)piperazin-1-yl)methyl)quinolin-4(1H)-one, a scaffold with demonstrated bioactivity .
Characterization : Cyclized products are confirmed via ¹H NMR (e.g., δ 2.64 ppm for methyl groups) and ESI-HRMS .
Comparative Reactivity Insights
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects.
Comparison with Similar Compounds
Methyl 2-(4-fluorophenyl)-2-(2-piperidinyl)acetate (4-Fluoromethylphenidate)
This compound replaces the 4-phenylpiperazine with a piperidine ring. The absence of the phenylpiperazine nitrogen likely reduces receptor binding specificity compared to the target compound. Piperidine-based analogs are often associated with stimulant effects, as seen in methylphenidate derivatives. The fluorophenyl group here may enhance blood-brain barrier penetration, similar to the target compound .
5-(3-Chlorophenyl)-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (24a)
Though part of a triazole-thione series, this compound shares the 4-(4-fluorophenyl)piperazine substituent. The synthesis yield (83%) is notably higher than analogs with morpholine (72%) or phenylpiperazine (79%) groups, suggesting fluorination improves reaction efficiency or stability .
Methyl 6-(4-phenylpiperazin-1-yl)nicotinate
This analog replaces the acetamide core with a nicotinate ester. The 6-position substitution on the pyridine ring may alter electronic properties and solubility.
Functional Group Modifications
Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
The hydrochloride salt enhances aqueous solubility, making it a suitable precursor for further derivatization .
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide
The sulfonyl group may enhance selectivity for serotonin or dopamine receptors compared to the phenylpiperazine in the target compound .
Pharmacological and Physicochemical Properties
- Lipophilicity: The 4-fluorophenyl group in the target compound increases logP compared to non-fluorinated analogs, enhancing CNS penetration.
- Metabolic Stability : Piperazine rings are prone to oxidative metabolism, but fluorination may slow degradation, as seen in fluorinated CNS drugs .
- Receptor Affinity : Piperazine derivatives often target 5-HT (serotonin) and dopamine receptors. The phenylpiperazine moiety in the target compound may offer balanced affinity, whereas sulfonyl or amide modifications (e.g., ) could shift selectivity.
Biological Activity
Methyl 2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetate, also known as this compound hydrobromide, is a compound of interest due to its potential pharmacological applications. The compound is characterized by its unique chemical structure, which includes a fluorinated phenyl group and a piperazine moiety. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H22FN2O2
- Molecular Weight : 328.38 g/mol
- CAS Number : 889963-21-7
- Boiling Point : Predicted at approximately 435.0 °C
- Density : Approximately 1.204 g/cm³
- pKa : 5.65 (predicted) .
Antidepressant and Anxiolytic Effects
Research indicates that derivatives of piperazine compounds often exhibit antidepressant and anxiolytic effects. Studies have shown that compounds with similar structural features can modulate serotonin and dopamine receptors, leading to improved mood and reduced anxiety levels. For instance, the presence of the piperazine ring is crucial for binding to these receptors, which may enhance the efficacy of this compound in treating mood disorders .
Neuropharmacological Studies
In neuropharmacological assessments, compounds similar to this compound have demonstrated significant activity in various animal models. Notably, studies have reported:
- Anticonvulsant Activity : Compounds with similar piperazine structures have shown protective effects against seizures in models like the maximal electroshock (MES) test. The efficacy was measured by the percentage of animals protected from seizures at specific dosages .
| Compound | Test Type | ED50 (mg/kg) | Protection Rate (%) |
|---|---|---|---|
| Compound A | MES Test | 62.14 | 75 |
| Compound B | MES Test | 100 | 50 |
The biological activity of this compound may be attributed to its ability to interact with neurotransmitter systems:
- Serotonin Receptors : The compound likely acts as a partial agonist at serotonin receptors (5-HT), which plays a role in mood regulation.
- Dopamine Receptors : It may also influence dopamine pathways, contributing to its potential as an antidepressant .
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds:
- A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of various piperazine derivatives, highlighting their potential as antidepressants based on their receptor binding profiles .
- Another research article examined the anticonvulsant properties of related compounds in animal models, demonstrating significant efficacy in seizure prevention .
Safety and Toxicity Profile
The safety profile of this compound remains under investigation. Initial studies suggest that while some derivatives exhibit low toxicity at therapeutic doses, further evaluations are necessary to fully understand the compound's safety margins and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
